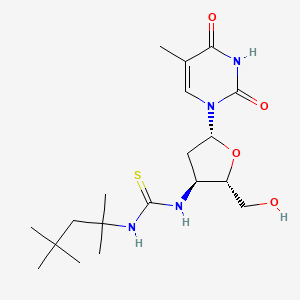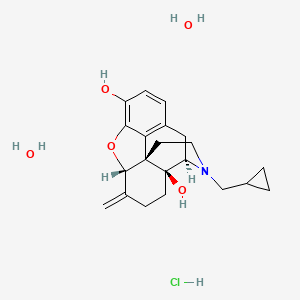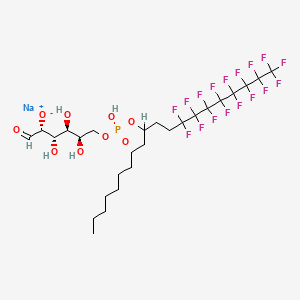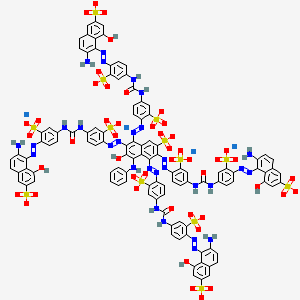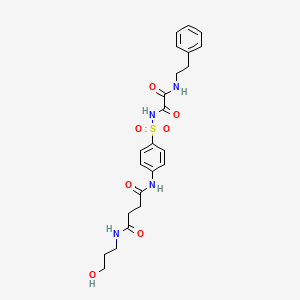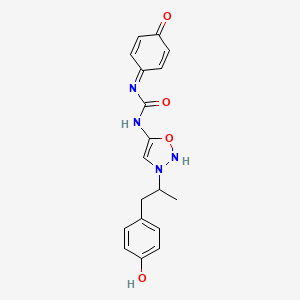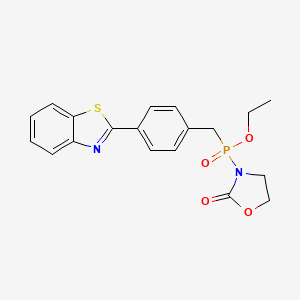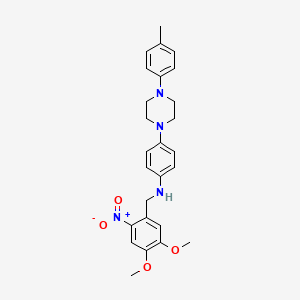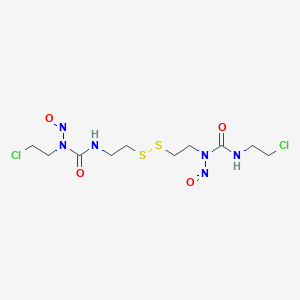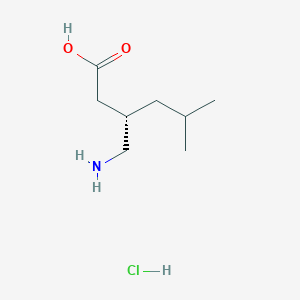
Pregabalin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregabalin hydrochloride is a medication primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. It is a gabapentinoid, which means it is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). This compound works by inhibiting certain calcium channels, which helps to reduce the release of neurotransmitters that can cause pain and seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregabalin hydrochloride can be synthesized through various methods. One common approach involves the use of cyanoacetamide as a starting material, which undergoes condensation and acetylation reactions to form 3-isobutylglutaric anhydride. This intermediate is then subjected to an asymmetric ring-opening reaction in the presence of organic amines and methanol to produce ®-3-(2-(benzylthio)-2-yloxyethyl)-5-methylhexanoic acid. Finally, pregabalin is obtained from this intermediate .
Industrial Production Methods
Industrial production of this compound often involves continuous chemistry and asymmetric organocatalysis. These methods allow for efficient and cost-effective production by optimizing reaction conditions and recycling organocatalysts. The process typically includes the production of nitroalkene and the use of an organocatalyst to achieve high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Pregabalin hydrochloride undergoes various chemical reactions, including:
Oxidation: Pregabalin can be oxidized to form N-methylpregabalin.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Pregabalin can undergo nucleophilic substitution reactions, particularly with reagents like NQS or DNFB.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like NQS (1,2-naphthoquinone-4-sulfonate) and DNFB (2,4-dinitrofluorobenzene) are employed.
Major Products
Oxidation: N-methylpregabalin
Reduction: Various pregabalin derivatives
Substitution: Derivatized pregabalin compounds
Scientific Research Applications
Pregabalin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of asymmetric synthesis and organocatalysis.
Biology: Investigated for its effects on neurotransmitter release and calcium channel modulation.
Medicine: Extensively studied for its therapeutic effects in treating neuropathic pain, epilepsy, fibromyalgia, and anxiety disorders
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Pregabalin hydrochloride exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces calcium influx at nerve terminals, thereby inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This mechanism helps to alleviate pain, reduce seizures, and manage anxiety symptoms .
Comparison with Similar Compounds
Pregabalin hydrochloride is often compared with other gabapentinoids, such as gabapentin. Both compounds share a similar mechanism of action, inhibiting calcium influx and reducing neurotransmitter release. they differ in their pharmacokinetic and pharmacodynamic properties. Pregabalin has higher bioavailability and a more predictable pharmacokinetic profile compared to gabapentin .
Similar Compounds
Gabapentin: Another gabapentinoid used to treat similar conditions.
Mirogabalin: A newer gabapentinoid with potential advantages in treating neuropathic pain.
This compound stands out due to its higher bioavailability and more consistent therapeutic effects, making it a preferred choice for many patients and healthcare providers .
Properties
CAS No. |
530085-00-8 |
|---|---|
Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(3S)-3-(aminomethyl)-5-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)3-7(5-9)4-8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
InChI Key |
LMPTVIKQDISIBX-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CN.Cl |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


